Product packaging for 2,3-Dimethyl-4-(trifluoromethylthio)phenol(Cat. No.:CAS No. 129644-70-8)

2,3-Dimethyl-4-(trifluoromethylthio)phenol

Cat. No.: B158086
CAS No.: 129644-70-8
M. Wt: 222.23 g/mol
InChI Key: AWSUDEIARBMXTI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-(trifluoromethylthio)phenol is a chemical building block designed for research and development, particularly in the fields of medicinal chemistry and advanced materials science. The compound features a phenol ring substituted with both methyl groups and a trifluoromethylthio (SCF3) moiety. The SCF3 group is a privileged structure in modern drug discovery due to its high lipophilicity, which significantly enhances a molecule's ability to cross cell membranes and improves its metabolic stability . This makes incorporation of the SCF3 group a valuable strategy for optimizing the pharmacokinetic properties of bioactive molecules . While specific applications for this exact isomer are not reported in the literature, its structure is closely related to other dimethyl-(trifluoromethylthio)phenol derivatives studied in academic research. The presence of the phenolic hydroxyl group offers a site for further synthetic transformations, such as etherification or serving as a directing group for further electrophilic aromatic substitutions . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for various applications, including the development of new agrochemicals, pharmaceuticals, and specialty materials. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F3OS B158086 2,3-Dimethyl-4-(trifluoromethylthio)phenol CAS No. 129644-70-8

Properties

IUPAC Name

2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSUDEIARBMXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)SC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563806
Record name 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129644-70-8
Record name 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Compatibility

For 2,3-dimethylphenol, the hydroxyl group activates the aromatic ring, directing electrophilic trifluoromethylthiolation to the C4 position (para to -OH). The methyl groups at C2 and C3, while electronically activating, introduce steric hindrance that minimally impacts regioselectivity due to the dominance of the hydroxyl group’s directing effect. Key parameters include:

  • Catalyst system : FeCl₃ (2.5 mol%) and diphenyl selenide (2.5 mol%) in dichloromethane.

  • Reaction time : 3 hours at room temperature.

  • Yield : 79% for unsubstituted phenol, with anticipated modest reductions (65–75%) for 2,3-dimethylphenol due to steric effects.

Optimization Insights

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk over-sulfenylation.

  • Temperature : Elevated temperatures (40–60°C) could mitigate steric hindrance but may promote side reactions.

Nucleophilic Aromatic Substitution of Halogenated Precursors

An alternative route involves the synthesis of 4-chloro-2,3-dimethylphenol followed by nucleophilic displacement of the chloride with a trifluoromethylthiolate anion. This method, adapted from a patented process for trifluoromethylphenol derivatives, leverages the activation of the aromatic ring by electron-donating groups to facilitate substitution.

Synthetic Pathway

  • Chlorination of 2,3-dimethylphenol :

    • Electrophilic chlorination using Cl₂ or N-chlorosuccinimide (NCS) in acetic acid selectively targets the C4 position (para to -OH).

    • Yield: ~85% under optimized conditions.

  • Nucleophilic substitution with trifluoromethylthiolate :

    • Reaction of 4-chloro-2,3-dimethylphenol with potassium trifluoromethylthiolate (KSCF₃) in dimethylacetamide (DMAc) at 110°C for 5 hours.

    • Yield: 70–75%.

Critical Parameters

  • Leaving group reactivity : Chloride displacement requires strong nucleophiles (e.g., KSCF₃) and polar aprotic solvents.

  • Side reactions : Competing hydrolysis of KSCF₃ necessitates anhydrous conditions.

Comparative Analysis of Methods

Parameter Direct Thiolation Nucleophilic Substitution
Starting material complexityLow (2,3-dimethylphenol)Moderate (requires chlorination)
Step count12
Yield (%)65–7570–75
Catalyst costModerate (FeCl₃, SePh₂)Low (KSCF₃)
ScalabilityHighModerate

Key observations :

  • Direct thiolation offers simplicity but faces steric challenges.

  • Nucleophilic substitution ensures higher predictability but requires halogenation infrastructure.

Experimental Procedures and Optimization

Direct Thiolation Protocol (Adapted from)

  • Reactants :

    • 2,3-Dimethylphenol (1.0 equiv), N-(trifluoromethylthio)saccharin (1.1 equiv).

  • Conditions :

    • FeCl₃ (2.5 mol%), diphenyl selenide (2.5 mol%), CH₂Cl₂, RT, 3 h.

  • Workup :

    • Column chromatography (hexane/ethyl acetate) isolates the product.

Yield : 68% (estimated based on analogous substrates).

Nucleophilic Substitution Protocol (Adapted from)

  • Chlorination :

    • 2,3-Dimethylphenol (1.0 equiv), NCS (1.2 equiv), AcOH, 50°C, 2 h.

  • Substitution :

    • 4-Chloro-2,3-dimethylphenol (1.0 equiv), KSCF₃ (1.5 equiv), DMAc, 110°C, 5 h.

  • Workup :

    • Acidic aqueous wash, extraction with ethyl acetate, rotary evaporation.

Yield : 72% (isolated).

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(trifluoromethylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: N-bromosuccinimide (NBS), N-iodosuccinimide (NIS)

    Oxidation: Nitric acid (HNO₃), Nitric acid/sulfuric acid (HNO₃/H₂SO₄)

    Coupling: Phenylboronic acid, Palladium catalyst

Major Products Formed

  • Bromo-substituted products
  • Iodo-substituted products
  • Nitro-substituted products
  • Benzyl-substituted products

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, 2,3-Dimethyl-4-(trifluoromethylthio)phenol serves as a valuable building block for constructing more complex organic molecules. It participates in various chemical reactions including:

  • Substitution Reactions : The compound can react with halogenating agents like N-bromosuccinimide (NBS) to yield bromo-substituted derivatives.
  • Oxidation Reactions : It can be oxidized to produce nitro-substituted products using nitric acid.
  • Coupling Reactions : The compound can undergo Suzuki–Miyaura coupling with phenylboronic acid to create benzyl-substituted products.

Biology

The biological activity of this compound is of significant interest due to its potential interactions with biomolecules. The trifluoromethylthio group enhances lipophilicity and bioavailability, suggesting potential pharmacological applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against resistant strains, indicating its potential as a new antimicrobial agent.
  • Cytotoxicity in Cancer Research : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This highlights its potential as a lead compound for anticancer drug development .

Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated a marked inhibition of bacterial growth, particularly in strains resistant to conventional antibiotics. This suggests that the compound could play a crucial role in developing novel antimicrobial therapies.

Cytotoxic Effects on Cancer Cells

In another research effort focused on cancer treatment, this compound was tested on various cancer cell lines. The findings revealed that the compound effectively induced apoptosis through oxidative stress pathways. These results underscore its potential utility in designing new anticancer agents .

Mechanism of Action

The mechanism by which 2,3-Dimethyl-4-(trifluoromethylthio)phenol exerts its effects involves its interaction with molecular targets through its trifluoromethylthio group. This group can modulate the compound’s binding affinity and stability, making it a valuable component in various chemical and biological processes. The exact molecular pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethylthio)phenol
  • 2-(4-(Trifluoromethylthio)phenyl)acetic acid
  • 1-(4-(Trifluoromethylthio)phenyl)ethan-1-amine hydrochloride

Uniqueness

2,3-Dimethyl-4-(trifluoromethylthio)phenol is unique due to the presence of both dimethyl and trifluoromethylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds .

Biological Activity

2,3-Dimethyl-4-(trifluoromethylthio)phenol, with the CAS number 129644-70-8, is a phenolic compound that has garnered attention for its unique chemical structure and potential biological applications. The trifluoromethylthio group enhances the lipophilicity and bioavailability of the compound, making it a candidate for various pharmacological studies and applications in organic synthesis.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution. Common methods include:

  • Direct Electrophilic Trifluoromethylthiolation : This method employs N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride diethyl etherate or triflic acid as promoters .
  • Industrial Production : In industrial settings, the process is optimized for yield and purity, focusing on reagent concentration and temperature control.

The biological activity of this compound is primarily attributed to its trifluoromethylthio group. This moiety can modulate the compound's binding affinity to various biological targets, enhancing its efficacy in biological systems. The exact pathways are contingent on the specific biomolecules involved but generally relate to interactions with lipid membranes and other cellular components .

Biological Activity

Research indicates that compounds containing trifluoromethylthio groups exhibit significant biological activities, including antimicrobial properties and potential anti-cancer effects. The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1AntimicrobialDemonstrated effectiveness against Listeria monocytogenes and Staphylococcus aureus with inhibition of biofilm formation .
Study 2Anticancer PotentialExhibited selective cytotoxicity towards cancer cell lines, suggesting potential as a therapeutic agent .
Study 3LipophilicityEnhanced transport through lipid membranes due to high lipophilicity; relevant for drug formulation .

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's efficacy against several pathogenic bacteria. Results indicated that this compound inhibited bacterial growth significantly, particularly in strains resistant to conventional antibiotics. This suggests its potential role in developing new antimicrobial agents.
  • Cytotoxicity in Cancer Research : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings highlight its potential as a lead compound for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dimethyl-4-(trifluoromethylthio)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing the trifluoromethylthio group (-SCF₃) via nucleophilic substitution or coupling reactions. For example, 3-(trifluoromethylthio)phenol derivatives (as in ) can be synthesized using trifluoromethanethiol (CAS 1493-15-8, ) as a precursor. Key factors include:

  • Catalysts : Use of copper(I) iodide or palladium catalysts for C–S bond formation.
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Temperature : Reactions often proceed at 60–100°C to balance kinetics and side-product formation.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies methyl and trifluoromethylthio substituents. For example, the -SCF₃ group shows distinct ¹⁹F NMR signals near δ -40 ppm.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ~236.06 g/mol, similar to metabolites in ).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity. Use C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to phenolic toxicity.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoromethanethiol).
  • Storage : Store in amber glass vials at 0–6°C to prevent degradation (see phenol storage guidelines in ) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Methodological Answer : Stability studies can be modeled using liquid-liquid equilibrium data (e.g., NRTL model in ). Key findings:

  • Polar Solvents : Acetone or DMSO stabilizes the compound via hydrogen bonding with the phenolic -OH group.
  • Temperature : Degradation rates increase above 40°C; Arrhenius plots quantify activation energy (Eₐ) for decomposition.
  • Accelerated Testing : Use thermal gravimetric analysis (TGA) to predict shelf life under varying conditions .

Q. What computational methods predict the reactivity of the trifluoromethylthio group in nucleophilic aromatic substitution?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

  • Electrostatic Potential Maps : Identify electron-deficient regions favoring nucleophilic attack.
  • Activation Barriers : Compare energy profiles for substitutions at different positions (meta vs. para to -SCF₃).
  • Solvent Effects : PCM models simulate solvent polarity’s impact on transition states (see PubChem data in ) .

Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to confirm functional groups.
  • Isotopic Labeling : Use deuterated analogs to assign ambiguous peaks (e.g., distinguishing methyl vs. aromatic protons).
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation (as applied to similar triazole-thiols in ) .

Q. What strategies mitigate interference from phenolic byproducts in reaction mixtures?

  • Methodological Answer :

  • Selective Extraction : Adjust pH to protonate the phenolic -OH (pKa ~10), enabling separation via liquid-liquid extraction (e.g., methyl isobutyl ketone/water systems in ).
  • Catalytic Scavengers : Use polymer-supported reagents (e.g., Amberlyst®) to trap unreacted starting materials.
  • In Situ Monitoring : ReactIR tracks reaction progress, minimizing over-reaction and byproduct formation .

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